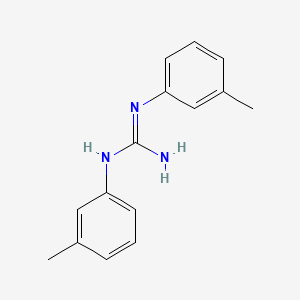
N,N''-Di-m-tolyl-guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’'-Di-m-tolyl-guanidine is a chemical compound with the molecular formula C15H17N3. It is a member of the guanidine family, which is characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’‘-Di-m-tolyl-guanidine can be synthesized through a variety of methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis method provides a straightforward and efficient way to produce diverse guanidines with yields up to 81% . Another method involves the use of cheap materials to synthesize N,N’'-di-o-tolyl guanidine, which has been reported to be an excellent inhibitor for delaying copper corrosion .
Industrial Production Methods: Industrial production of N,N’'-Di-m-tolyl-guanidine typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of electrochemical measurements, such as PDP, EFM, and EIS spectroscopy, helps in monitoring the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’'-Di-m-tolyl-guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nitrogen atoms and methyl groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of N,N’'-Di-m-tolyl-guanidine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from the reactions of N,N’'-Di-m-tolyl-guanidine depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted guanidines.
Wissenschaftliche Forschungsanwendungen
N,N’'-Di-m-tolyl-guanidine has a wide range of scientific research applications. It is used as a corrosion inhibitor for copper, with an efficiency higher than 98% in acidic solutions . This compound also has submicromolar affinities for PCP receptors, blocks NMDA-receptor-coupled cation channels, and exhibits neuroprotective properties in in vitro neuroprotection models . Additionally, it is used in medicinal chemistry and as a valuable scaffold in organocatalysis .
Wirkmechanismus
The mechanism of action of N,N’'-Di-m-tolyl-guanidine involves its interaction with molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the copper surface via chemical adsorption, forming a protective layer that impedes the dissolution of copper in acidic solutions . In biological systems, it interacts with PCP receptors and NMDA-receptor-coupled cation channels, contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
- N,N’'-Di-o-tolyl-guanidine
- N,N’'-Di-(o-ethylphenyl)-guanidine
- N,N’'-Di-(m-ethylphenyl)-guanidine
- N,N’'-Di-(o-iodophenyl)-guanidine
Comparison: N,N’‘-Di-m-tolyl-guanidine is unique due to its specific molecular structure, which includes two methyl groups and three nitrogen atoms. This structure contributes to its high efficiency as a corrosion inhibitor and its neuroprotective properties. Compared to similar compounds, N,N’'-Di-m-tolyl-guanidine exhibits higher affinities for PCP receptors and better performance in corrosion inhibition .
Eigenschaften
CAS-Nummer |
51131-78-3 |
|---|---|
Molekularformel |
C15H17N3 |
Molekulargewicht |
239.32 g/mol |
IUPAC-Name |
1,2-bis(3-methylphenyl)guanidine |
InChI |
InChI=1S/C15H17N3/c1-11-5-3-7-13(9-11)17-15(16)18-14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H3,16,17,18) |
InChI-Schlüssel |
RIAXXCQKICATHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=NC2=CC=CC(=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


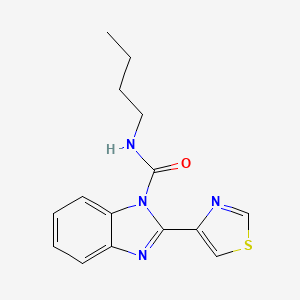
![3-[[4-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-YL]phenyl]sulfonyl]-N-[2-(dimethylamino)ethyl]-propanamide](/img/structure/B14654103.png)
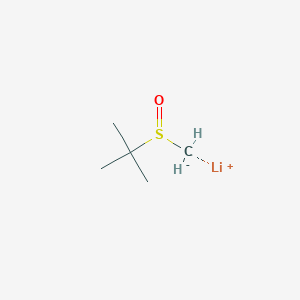
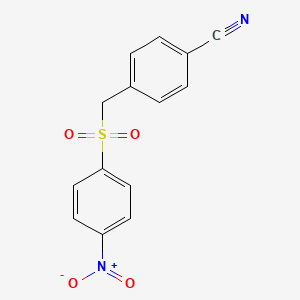
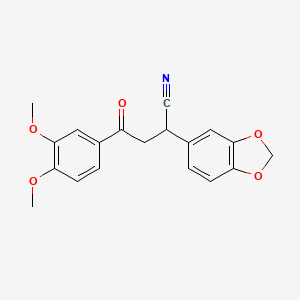
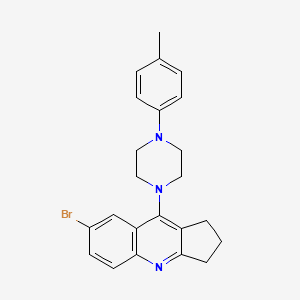
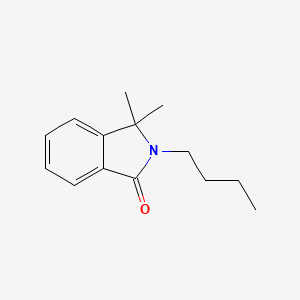
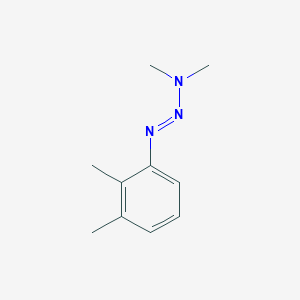
![N-[2-(3,6-Dihydro-2H-pyridin-1-YL)-2-methyl-propylidene]hydroxylamine](/img/structure/B14654141.png)
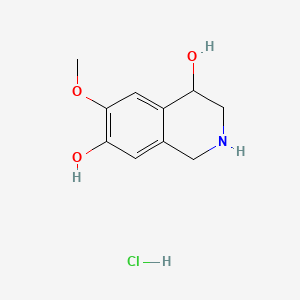
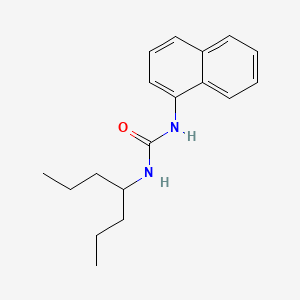
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)

![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)
